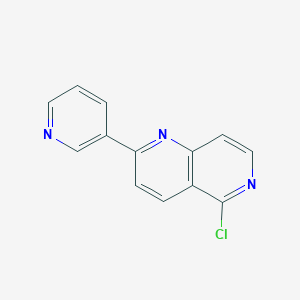
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine is a heterocyclic compound that features a naphthyridine core with a chlorine atom at the 5-position and a pyridin-3-yl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid and 3-aminopyridine.
Cyclization: The key step involves the cyclization of these starting materials under specific conditions to form the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthyridine core.
Reduction: Reduced forms of the naphthyridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-3-yl)-1,6-naphthyridine: Lacks the chlorine atom at the 5-position.
5-Bromo-2-(pyridin-3-yl)-1,6-naphthyridine: Contains a bromine atom instead of chlorine.
5-Chloro-2-(pyridin-2-yl)-1,6-naphthyridine: The pyridinyl group is at a different position.
Uniqueness
5-Chloro-2-(pyridin-3-yl)-1,6-naphthyridine is unique due to the specific positioning of the chlorine atom and the pyridin-3-yl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Propriétés
Formule moléculaire |
C13H8ClN3 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
5-chloro-2-pyridin-3-yl-1,6-naphthyridine |
InChI |
InChI=1S/C13H8ClN3/c14-13-10-3-4-11(9-2-1-6-15-8-9)17-12(10)5-7-16-13/h1-8H |
Clé InChI |
HGBVLFYUAONJRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


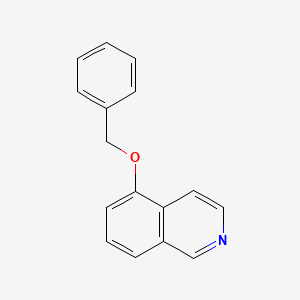
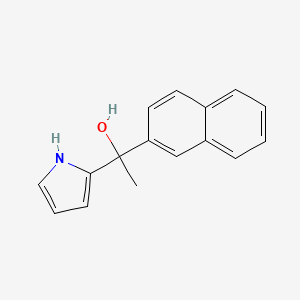
![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
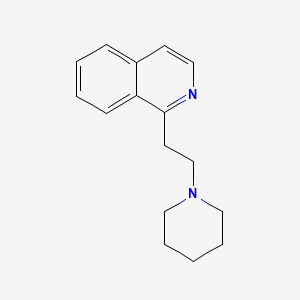



![[3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)
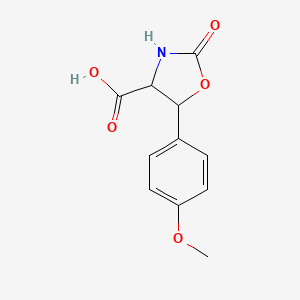

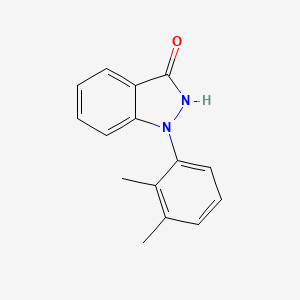
![1-(tert-Butyl)-6-chloro-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11872188.png)
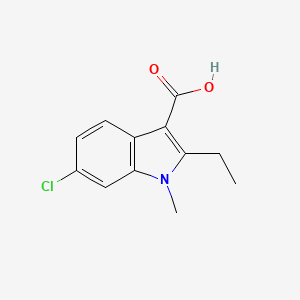
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
